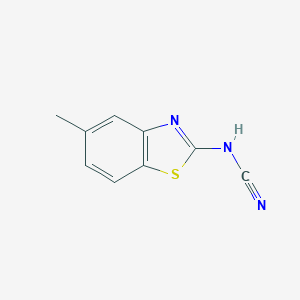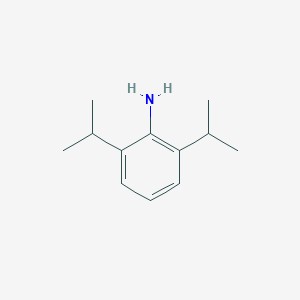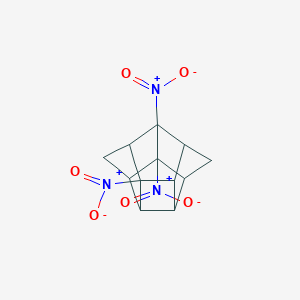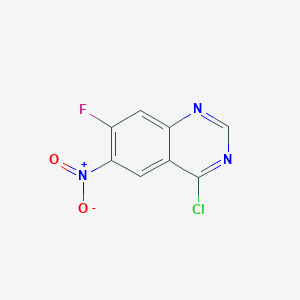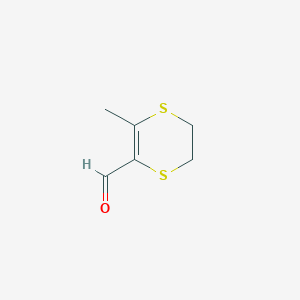
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, also known as MDDC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dithiin family of compounds, which are known for their unique chemical and physical properties. MDDC has been found to exhibit a range of biological activities, making it a promising candidate for use in various research applications.
Mechanism Of Action
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is not fully understood, but several studies have provided insight into its biological activity. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been shown to interact with several key enzymes and proteins in the body, including various kinases and phosphatases. These interactions may be responsible for the compound's anti-cancer and neuroprotective properties.
Biochemical And Physiological Effects
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects. These effects may be responsible for some of the compound's therapeutic properties.
Advantages And Limitations For Lab Experiments
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. Additionally, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been extensively studied, and its biological activity is well understood. However, there are also limitations to the use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in laboratory experiments. One limitation is that the compound may not be effective in all types of cancer or neurological disorders. Additionally, the compound may have side effects or toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. One area of interest is the development of new synthesis methods for the compound, which may improve its availability and reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, and to identify its potential therapeutic targets. Finally, more studies are needed to explore the potential use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in combination with other drugs or therapies, which may enhance its efficacy in treating various diseases.
Synthesis Methods
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is a complex process that involves several steps. One common method for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sulfur and hydrogen sulfide. The resulting compound is then oxidized to produce 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. Other methods for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been studied extensively for its potential applications in scientific research. One area of research where 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has shown promise is in the study of cancer. Several studies have shown that 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has anti-cancer properties, and may be effective in treating various types of cancer. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease, as well as other neurological disorders.
properties
CAS RN |
122138-88-9 |
|---|---|
Product Name |
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde |
Molecular Formula |
C6H8OS2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
InChI Key |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
Canonical SMILES |
CC1=C(SCCS1)C=O |
synonyms |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



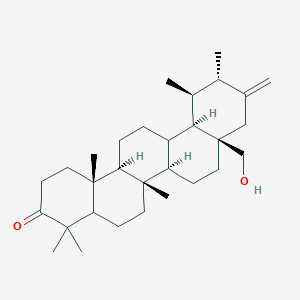
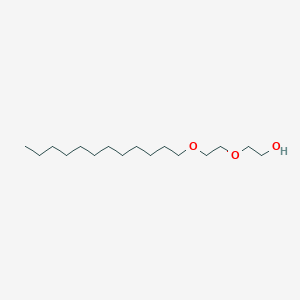
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
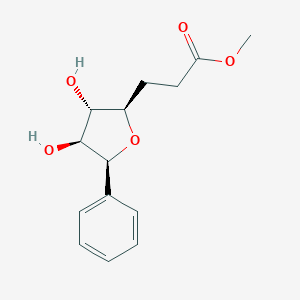
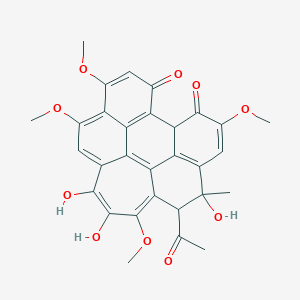
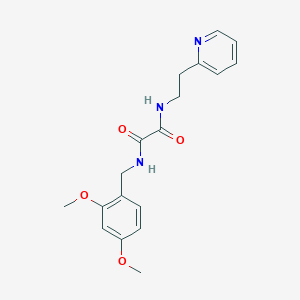
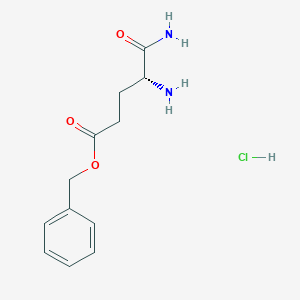
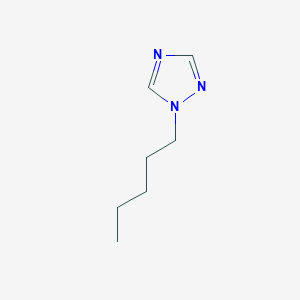
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
